Sulfide, butyl o-tolyl
CAS No.: 15560-99-3
Cat. No.: VC21054830
Molecular Formula: C11H16S
Molecular Weight: 180.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15560-99-3 |
|---|---|
| Molecular Formula | C11H16S |
| Molecular Weight | 180.31 g/mol |
| IUPAC Name | 1-butylsulfanyl-2-methylbenzene |
| Standard InChI | InChI=1S/C11H16S/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | RNLYLNHPQLCRFI-UHFFFAOYSA-N |
| SMILES | CCCCSC1=CC=CC=C1C |
| Canonical SMILES | CCCCSC1=CC=CC=C1C |
Introduction
Identification and Nomenclature
Identifiers and Synonyms
The compound is identified by several naming conventions and identifiers across chemical databases, summarized in Table 1.
Table 1: Chemical Identifiers of Butyl o-Tolyl Sulfide
Structural Information
Butyl o-tolyl sulfide features a 2-methylphenyl group and an n-butyl chain connected through a sulfur atom. The ortho-position of the methyl group on the aromatic ring distinguishes this compound from its isomers, creating unique spatial and electronic characteristics .
Physical and Chemical Properties
The physical and chemical properties of butyl o-tolyl sulfide determine its behavior in various chemical environments and applications.
Basic Physical Properties
Table 2: Physical Properties of Butyl o-Tolyl Sulfide
Computed Properties
Several computational parameters provide insight into the compound's behavior in biological and chemical systems.
Table 3: Computed Properties of Butyl o-Tolyl Sulfide
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 4 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 4 | |
| Covalently-Bonded Unit Count | 1 |
Spectroscopic Characteristics
Spectroscopic data is essential for the identification and purity assessment of butyl o-tolyl sulfide in research and industrial settings.
Spectral Information
The compound has been characterized using various spectroscopic techniques, with data available from multiple sources .
Table 4: Spectral Data Available for Butyl o-Tolyl Sulfide
| Spectral Type | Description | Reference |
|---|---|---|
| ¹³C NMR | Data available in spectral databases | |
| Mass Spectrometry | GC-MS data available | |
| IR Spectra | Vapor Phase IR data available |
Related Compounds and Structural Analogs
Comparing butyl o-tolyl sulfide with structurally related compounds provides insight into structure-activity relationships and chemical behavior patterns.
Structural Analogs
Several compounds share structural similarities with butyl o-tolyl sulfide, including various alkyl aryl sulfides.
Table 5: Structurally Related Compounds
Comparison with Hydrocarbon Analog
The related hydrocarbon 1-butyl-2-methylbenzene (o-butyltoluene, CAS 1595-11-5) lacks the sulfur atom, resulting in distinct properties .
Table 6: Comparison with Hydrocarbon Analog
| Property | Butyl o-tolyl sulfide | 1-butyl-2-methylbenzene | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₆S | C₁₁H₁₆ | |
| Molecular Weight | 180.31 g/mol | 148.24 g/mol | |
| InChIKey | RNLYLNHPQLCRFI-UHFFFAOYSA-N | NUJILYKLNKQOOX-UHFFFAOYSA-N |
Research Applications
The unique properties of butyl o-tolyl sulfide make it valuable in various research contexts.
Synthetic Applications
In organic synthesis, aryl alkyl sulfides like butyl o-tolyl sulfide serve as important intermediates for the preparation of various organosulfur compounds . These sulfides can undergo oxidation to form sulfoxides and sulfonamides, which are important classes of compounds in medicinal chemistry .
Analytical Standards
Butyl o-tolyl sulfide is used as an analytical standard in gas chromatography and mass spectrometry, particularly for environmental and industrial analyses .
Related Research Areas
Research involving butyl o-tolyl sulfide and similar compounds spans multiple disciplines, demonstrating the versatility of organosulfur chemistry.
Sulfinyl Chemistry
Modern stereoselective synthesis methods for chiral sulfinyl compounds often build upon knowledge gained from studying simpler sulfide compounds like butyl o-tolyl sulfide . These compounds serve as starting materials for the preparation of more complex chiral sulfinyl derivatives.
Sulfonamide Synthesis
Primary sulfonamides, an important class of compounds in medicinal chemistry, can be synthesized using novel sulfinylamine reagents in conjunction with organometallic reagents. The synthetic pathways often involve sulfide intermediates or analogues .
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